2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and specific reaction conditions such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.
Scientific Research Applications
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. For example, it may act as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction can lead to various biological effects, such as the induction of ovulation in medical applications.
Comparison with Similar Compounds
Similar Compounds
Clomiphene: Chemically similar, used as a selective estrogen receptor modulator.
Stilbenoids: A class of compounds with similar structural features and biological activities.
Uniqueness
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
The compound 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a derivative of clomiphene citrate, commonly known for its use in treating infertility. This article focuses on its biological activity, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid
- Molecular Formula : C26H28ClNO2
- Molecular Weight : 421.96 g/mol
- CAS Number : 97642-74-5
The compound exhibits its biological activity primarily through its action as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in various tissues, exerting both estrogenic and anti-estrogenic effects depending on the target tissue. This dual action is crucial in its role in fertility treatments.
Estrogenic Effects
- Ovarian Stimulation : The compound has been shown to stimulate ovarian function by promoting follicular development and ovulation. This is particularly beneficial in patients with anovulatory disorders.
- Endometrial Effects : It influences the endometrial lining, making it more receptive to implantation during assisted reproductive techniques.
Anti-estrogenic Effects
- Breast Tissue : The compound can inhibit estrogen's effects in breast tissue, which may contribute to its utility in certain breast cancer treatments.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a significant half-life that supports its use in therapeutic regimens for fertility enhancement.
Case Studies and Clinical Findings
- Infertility Treatment : Numerous studies have demonstrated the effectiveness of clomiphene citrate (and its derivatives) in inducing ovulation in women with polycystic ovary syndrome (PCOS). A study published in the Journal of Clinical Endocrinology & Metabolism reported a success rate of approximately 80% for ovulation induction among treated women .
- Bilateral Ectopic Pregnancy : A rare case documented in Folia Medica highlighted a patient who developed simultaneous bilateral isthmic ectopic pregnancies following clomiphene induction. This underscores the importance of monitoring during treatment .
- Endometrial Response : Research has indicated that the compound can lead to changes in endometrial thickness and receptivity, which are critical for successful implantation .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Molecular Weight | Primary Use |
---|---|---|---|
Clomiphene Citrate | C26H28ClNO·C6H8O7 | 598.08 g/mol | Ovulation induction |
2-Chloro Clomiphene Citrate (E/Z Mixture) | C26H27Cl2NO·C6H8O7 | 632.53 g/mol | Fertility treatment |
Ethanolamine derivative | C26H28ClNO | 421.96 g/mol | Research purposes |
Properties
Molecular Formula |
C32H35Cl2NO8 |
---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-24-16-15-22(19-23(24)27)25(20-11-7-5-8-12-20)26(28)21-13-9-6-10-14-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
JYEQAMSFCSHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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